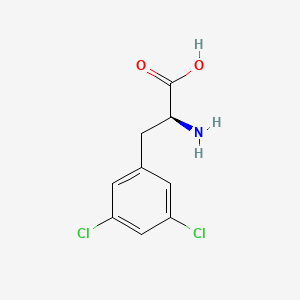
(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chlorophenyl propanoic acids involves multiple steps, including the preparation of specific antagonists of GABA at the GABAB receptor. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and corresponding phosphonic and sulfonic acids has been described as a process to achieve compounds with varying degrees of receptor antagonism (Abbenante, Hughes, & Prager, 1997). This synthesis pathway highlights the complexity and specificity required in designing compounds with desired biological activities.
Molecular Structure Analysis
The molecular structure and vibrational modes of compounds similar to (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid have been extensively studied using experimental and theoretical approaches. Spectroscopic and structural investigations reveal the stability of the molecule, charge delocalization, and noncovalent interactions such as hydrogen bonding and Van der Waals interactions (Vanasundari, Balachandran, Kavimani, & Narayana, 2018). These analyses provide insight into the compound's reactivity and potential interactions with biological targets.
Chemical Reactions and Properties
The reactivity of chlorophenyl propanoic acid derivatives involves various chemical reactions, including condensation, chlorination, and esterification, to achieve specific structural features. For example, compounds like (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate have been synthesized through these reaction steps, confirming their structure through multiple spectroscopic methods (Yan Shuang-hu, 2014). These chemical properties are crucial for understanding the compound's potential uses and interactions.
Physical Properties Analysis
The physical properties of chlorophenyl propanoic acids, such as solubility, melting point, and stability, are determined by their molecular structure. The crystal structure analysis of derivatives provides insights into the compound's stereochemistry and potential for forming stable crystal lattices, which is essential for the development of solid pharmaceutical forms (Lei Chen et al., 2016).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are critical for understanding how (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid behaves in chemical reactions and in potential biological environments. The compound's interaction with GABAB receptors as an antagonist showcases its chemical functionality and potential for further modification to enhance its activity or specificity (Abbenante, Hughes, & Prager, 1997).
Aplicaciones Científicas De Investigación
Fluorescence Derivatization
(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid has been studied for its potential in fluorescence derivatization. This process involves coupling the compound to the amino group of various amino acids, resulting in strongly fluorescent derivatives. These derivatives show promising applications in biological assays due to their strong fluorescence and good quantum yields, particularly in ethanol and water at physiological pH (Frade et al., 2007).
Asymmetric Biocatalysis
In the field of drug research, especially for pharmaceutical intermediates like S-dapoxetine, asymmetric biocatalysis of similar compounds has been explored. Studies have involved the use of microorganisms to produce enantiomerically pure compounds, highlighting the compound's significance in pharmaceutical intermediate production (Li et al., 2013).
Molecular Docking and Structural Studies
Molecular docking and structural analyses of derivatives of (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid have shown their potential in inhibiting Placenta Growth Factor (PIGF-1), indicating significant biological activities. Such studies are crucial for pharmacological research and the development of new drugs (Vanasundari et al., 2018).
Synthesis and Anticancer Activity
Research has also delved into synthesizing novel compounds using (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid derivatives. These studies focus on creating new molecules with potential anticancer activities, exploring the compound's role in cancer treatment and its effectiveness against various cancer cell lines (Sayed et al., 2003).
Spectroscopic and Diffractometric Studies
Further research includes spectroscopic and diffractometric studies to understand the polymorphism and structural properties of derivatives of (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid. These studies are vital for characterizing pharmaceutical compounds and understanding their physical and chemical behaviors (Vogt et al., 2013).
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3,5-dichlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAODYKLBUMXKDC-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70917030 | |
| Record name | 3,5-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid | |
CAS RN |
93930-25-7 | |
| Record name | DL-Phenylalanine, 3,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093930257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2483134.png)
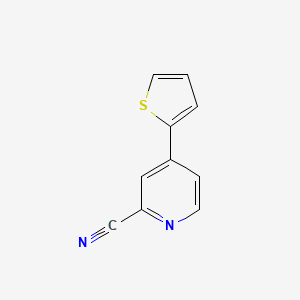
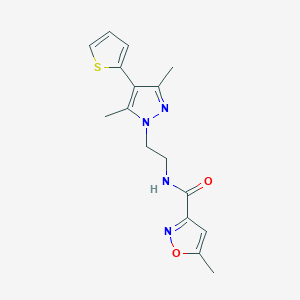
![4-[[2-[[5-(Benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B2483137.png)


![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)
![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)
![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)
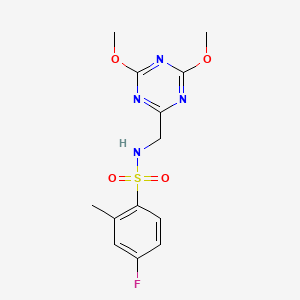
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)
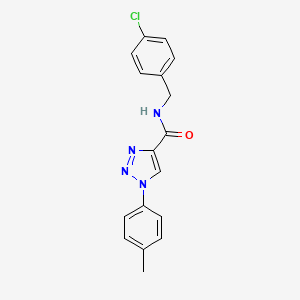

![1-[2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2483155.png)